4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione
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Overview
Description
4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione is a quinazoline derivative. Quinazoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione typically involves multi-step reactions.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, reduce costs, and ensure safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of 4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4-diones: Known for their biological activities, including enzyme inhibition and cytotoxic effects.
Quinazolinone derivatives: Exhibit a wide range of pharmacological activities, such as antibacterial, anticancer, and anti-inflammatory properties.
Uniqueness
4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione is unique due to its specific structural features, which may confer distinct biological activities compared to other quinazoline derivatives .
Properties
Molecular Formula |
C19H22N4S |
---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
4-[3-[benzyl(methyl)amino]propylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C19H22N4S/c1-23(14-15-8-3-2-4-9-15)13-7-12-20-18-16-10-5-6-11-17(16)21-19(24)22-18/h2-6,8-11H,7,12-14H2,1H3,(H2,20,21,22,24) |
InChI Key |
GPIYZTHSVVSFBY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCNC1=NC(=S)NC2=CC=CC=C21)CC3=CC=CC=C3 |
Origin of Product |
United States |
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